molecular formula C16H14O4 B5823669 4-acetylphenyl phenoxyacetate

4-acetylphenyl phenoxyacetate

Cat. No. B5823669
M. Wt: 270.28 g/mol
InChI Key: DTIBXSPFOVBNLI-UHFFFAOYSA-N
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Description

4-acetylphenyl phenoxyacetate, also known as APA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APA is a white crystalline powder with a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Mechanism of Action

The mechanism of action of 4-acetylphenyl phenoxyacetate is not yet fully understood. However, studies have shown that 4-acetylphenyl phenoxyacetate may act on various biological targets, including cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). 4-acetylphenyl phenoxyacetate has been found to inhibit the activity of COX, which is an enzyme that plays a key role in the inflammatory response. 4-acetylphenyl phenoxyacetate has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of the immune response. Additionally, 4-acetylphenyl phenoxyacetate has been found to inhibit the production of TNF-α, which is a cytokine that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-acetylphenyl phenoxyacetate has various biochemical and physiological effects. 4-acetylphenyl phenoxyacetate has been found to have anti-inflammatory, analgesic, and antipyretic properties. 4-acetylphenyl phenoxyacetate has also been found to have antioxidant properties, which may help to protect against oxidative stress. Additionally, 4-acetylphenyl phenoxyacetate has been found to have neuroprotective properties, which may help to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-acetylphenyl phenoxyacetate has several advantages for lab experiments. 4-acetylphenyl phenoxyacetate is relatively easy to synthesize and purify, which makes it a convenient compound for use in various experiments. Additionally, 4-acetylphenyl phenoxyacetate has been extensively studied, which means that there is a large body of literature available on its properties and potential applications.
However, there are also limitations to the use of 4-acetylphenyl phenoxyacetate in lab experiments. 4-acetylphenyl phenoxyacetate is a relatively expensive compound, which may limit its use in experiments that require large quantities of the compound. Additionally, 4-acetylphenyl phenoxyacetate has been found to be toxic to certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 4-acetylphenyl phenoxyacetate. One area of research could focus on the development of new synthesis methods for 4-acetylphenyl phenoxyacetate that are more efficient and cost-effective. Another area of research could focus on the identification of new biological targets for 4-acetylphenyl phenoxyacetate and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for 4-acetylphenyl phenoxyacetate in various fields, such as drug discovery, material science, and environmental science.

Synthesis Methods

4-acetylphenyl phenoxyacetate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-acetylphenol with sodium hydroxide to form the sodium salt of 4-acetylphenol. The second step involves the reaction of the sodium salt of 4-acetylphenol with ethyl chloroacetate to form 4-acetylphenyl phenoxyacetate. The final step involves the purification of the product through recrystallization.

Scientific Research Applications

4-acetylphenyl phenoxyacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-acetylphenyl phenoxyacetate has been found to have anti-inflammatory, analgesic, and antipyretic properties. 4-acetylphenyl phenoxyacetate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, 4-acetylphenyl phenoxyacetate has been found to have potential applications in the synthesis of polymers and liquid crystals. 4-acetylphenyl phenoxyacetate has also been studied for its potential use in the manufacture of electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
In environmental science, 4-acetylphenyl phenoxyacetate has been studied for its potential use in the removal of heavy metals from contaminated water. 4-acetylphenyl phenoxyacetate has also been found to have potential applications in the synthesis of biodegradable polymers.

properties

IUPAC Name

(4-acetylphenyl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-12(17)13-7-9-15(10-8-13)20-16(18)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIBXSPFOVBNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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